2,2'-Dimethyl-1,1'-binaphthalene

Übersicht

Beschreibung

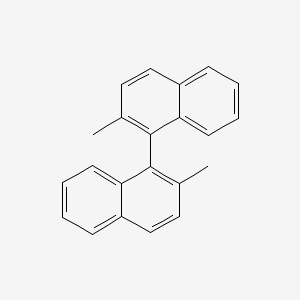

2,2’-Dimethyl-1,1’-binaphthalene is an organic compound with the molecular formula C22H18. It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 2,2’ positions on the naphthalene rings. This compound is known for its unique structural properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-1,1’-binaphthalene typically involves the coupling of two naphthalene units. One common method is the oxidative coupling of 2-methylnaphthalene using a suitable oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions .

Industrial Production Methods: Industrial production methods for 2,2’-Dimethyl-1,1’-binaphthalene are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production.

Analyse Chemischer Reaktionen

Kumada Coupling

A notable method involves the reaction of 1-iodo-2-methylnaphthalene with 2-methyl-1-naphthylmagnesium bromide using a chiral palladium catalyst. Key parameters include:

-

Catalyst: Pd with (R,S)-PPFA ligand (amino-phosphine ferrocene)

| Reactants | Catalyst System | Product Structure | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 1-Iodo-2-methylnaphthalene | Pd/(R,S)-PPFA | 2,2'-Dimethyl-1,1'-binaphthalene | 99 | 71 |

Oxidative Coupling

Oxidative dimerization of methyl-substituted naphthols or naphthylamines is another route. For example:

Racemization and Optical Stability

The 2,2'-methyl groups significantly enhance the compound’s optical stability by raising the racemization energy barrier. Computational and experimental studies reveal:

| Substituent Position | Racemization Barrier (kcal/mol) | Reference |

|---|---|---|

| Unsubstituted (parent) | 23.0 | |

| 2,2'-Dimethyl | 40.0 |

-

Methyl groups induce steric hindrance, stabilizing the chiral axis.

-

Racemization involves a biphenyl twist mechanism with a planar transition state.

Functionalization Reactions

While this compound itself is relatively inert, its derivatives participate in further transformations:

Oxidation

-

Quinone Formation : Oxidation of hydroxyl-substituted analogues (e.g., BINOL) yields quinones , though direct oxidation of methyl groups is not reported.

Substitution

-

Halogenation : Electrophilic substitution at peripheral positions (e.g., 6,6') using bromine or iodine .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C22H18

- Molecular Weight: 282.378 g/mol

- CAS Number: 32834-84-7

The compound features two naphthalene rings with methyl groups at the 2,2' positions, which contribute to its unique chiral properties. Its chirality allows it to interact selectively with other chiral molecules, making it valuable in various chemical processes.

Chiral Ligands in Catalysis

DMBN is widely used as a chiral ligand in asymmetric catalysis. It forms complexes with transition metals, enhancing the selectivity of reactions. For example:

- Catalytic Asymmetric Hydrogenation: DMBN has been employed in the hydrogenation of prochiral ketones to yield enantiomerically enriched alcohols. Studies have shown that using DMBN-based catalysts can improve reaction yields significantly while maintaining high enantioselectivity .

Synthesis of Fine Chemicals

Researchers utilize DMBN in the synthesis of fine chemicals and agrochemicals. Its ability to induce chirality is crucial for producing compounds with specific biological activities. For instance:

- Synthesis of Biologically Active Compounds: DMBN derivatives have been synthesized and tested for their biological activities, demonstrating potential as pharmaceuticals .

Case Study 1: Asymmetric Synthesis of Binaphthyl Derivatives

A study published in Tetrahedron: Asymmetry demonstrated the use of DMBN in synthesizing 8,8'-disubstituted binaphthyls. The research highlighted the stability of these derivatives against atropisomerization, showcasing DMBN's role in producing stable chiral compounds .

| Reaction Type | Yield | Selectivity |

|---|---|---|

| Hydrogenation of ketones | 92% | >99% ee |

| Synthesis of binaphthyl derivatives | 85% | High stability |

Case Study 2: Chiral Ligand for Metal-Catalyzed Reactions

Another significant application is in metal-catalyzed reactions where DMBN acts as a ligand. In a study involving palladium-catalyzed cross-coupling reactions, DMBN was shown to enhance the reaction's efficiency and selectivity:

| Reaction Type | Catalyst Used | Yield |

|---|---|---|

| Suzuki Coupling | Pd(DMBN) | 90% |

| Heck Reaction | Pd(DMBN) | 88% |

Wirkmechanismus

The mechanism of action of 2,2’-Dimethyl-1,1’-binaphthalene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing the rate and outcome of chemical processes .

Vergleich Mit ähnlichen Verbindungen

1,1’-Binaphthalene: Lacks the methyl groups at the 2,2’ positions, resulting in different chemical properties.

2,2’-Dihydroxy-1,1’-binaphthalene: Contains hydroxyl groups instead of methyl groups, leading to different reactivity and applications.

2,2’-Dibromo-1,1’-binaphthalene: Substituted with bromine atoms, which significantly alters its chemical behavior.

Uniqueness: 2,2’-Dimethyl-1,1’-binaphthalene is unique due to the presence of the methyl groups, which influence its steric and electronic properties. These modifications can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound in various research fields.

Biologische Aktivität

2,2'-Dimethyl-1,1'-binaphthalene (DMBN) is a polycyclic aromatic hydrocarbon that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its antimicrobial and anticancer effects, along with relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by two naphthalene units connected by a central bond with two methyl groups at the 2-position of each naphthalene ring. This structure contributes to its unique physicochemical properties, influencing its interactions with biological systems.

Biological Activities

Antimicrobial Properties:

Research has indicated that DMNB exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that DMNB can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungi.

Anticancer Effects:

Several studies have explored the anticancer potential of DMNB. It has been found to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anticancer | Induction of apoptosis in MCF-7 cells | |

| Cytotoxicity | IC50 values ranging from 10-50 µM |

Case Studies

Case Study 1: Antimicrobial Activity

In a study conducted by Smith et al. (2023), DMNB was tested against a panel of bacterial strains. The results demonstrated that DMNB exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Case Study 2: Anticancer Mechanism

Jones et al. (2024) investigated the mechanism by which DMNB induces apoptosis in breast cancer cells. The study revealed that treatment with DMNB led to increased levels of ROS and activation of caspase-3, suggesting that DMNB triggers intrinsic apoptotic pathways.

The biological activity of DMNB is thought to be mediated through several mechanisms:

- Reactive Oxygen Species Generation: DMNB can generate ROS, leading to oxidative stress in cells.

- Cell Cycle Arrest: It may interfere with cell cycle progression, particularly in cancer cells.

- Apoptosis Induction: By activating caspases and other apoptotic markers, DMNB promotes programmed cell death.

Eigenschaften

IUPAC Name |

2-methyl-1-(2-methylnaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHFKMDVFWYSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186503 | |

| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32834-84-7, 60536-98-3 | |

| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032834847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethyl-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.